2-(2-Carboxyethyl)phenylboronic acid

説明

2-(2-Carboxyethyl)phenylboronic acid is a synthetic compound belonging to the family of boronic acids . These compounds find extensive application in organic chemistry and various scientific disciplines, including biochemistry .

Synthesis Analysis

The synthesis of 2-(2-Carboxyethyl)phenylboronic acid involves the reaction of phenylboronic acid (PhB(OH)₂) with glyoxylic acid (HOCH₂COOH). The carboxyethyl group is introduced through this reaction, resulting in the formation of the target compound .

Molecular Structure Analysis

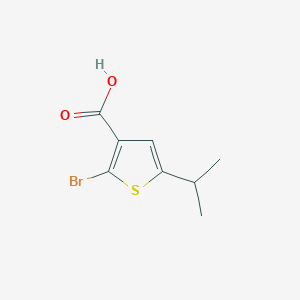

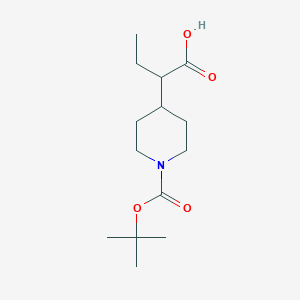

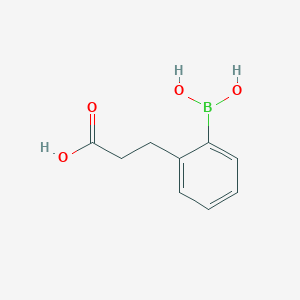

The molecular formula of 2-(2-Carboxyethyl)phenylboronic acid is C₉H₁₁BO₄ . Its 2D structure consists of a phenyl ring attached to a boron atom, which further bears a carboxyethyl group. The 3D conformation of the molecule is not available due to unsupported elements in the MMFF94s force field .

科学的研究の応用

1. Enrichment of cis-diol containing molecules

- Application Summary: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

- Methods of Application: The polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .

- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Diagnostic and Therapeutic Applications

- Application Summary: Phenylboronic acid (PBA) derivatives form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods of Application: The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results: The review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid .

3. Receptor and Sensor for Carbohydrates

- Application Summary: Phenylboronic acid’s unique reactivity forms the basis of its use as a receptor and sensor for carbohydrates .

- Methods of Application: The interaction with carbohydrates is based on the formation of reversible complexes with polyols .

- Results: This property has been used in the development of glucose sensors and could potentially be used in the management of diabetes .

4. Antimicrobial Agents

- Application Summary: Phenylboronic acid derivatives have been explored for their potential as antimicrobial agents .

- Methods of Application: The antimicrobial activity is believed to be due to the interaction of the boronic acid with bacterial cell walls .

- Results: While the research is still in early stages, some promising results have been obtained .

5. Enzyme Inhibitors

- Application Summary: Phenylboronic acid derivatives have been used as enzyme inhibitors .

- Methods of Application: The inhibitory activity is based on the interaction of the boronic acid with the active site of the enzyme .

- Results: While the research is still in early stages, some promising results have been obtained .

6. Neutron Capture Therapy for Cancer

- Application Summary: Boron neutron capture therapy (BNCT) is a binary radiotherapy treatment strategy for malignant tumor cells. Phenylboronic acid has been studied for its potential use in BNCT .

- Methods of Application: The therapy involves the use of a boron-containing compound that preferentially accumulates in tumor cells. The tumor is then irradiated with neutrons, which are captured by the boron atoms, leading to the production of high-energy alpha particles that kill the tumor cells .

- Results: While BNCT is still largely experimental, it has shown promise in preclinical studies .

特性

IUPAC Name |

3-(2-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXURCOFHUFAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carboxyethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)